molecular formula C7H18Cl2N2O2 B1381110 4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride CAS No. 53185-44-7

4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride

Cat. No.: B1381110
CAS No.: 53185-44-7
M. Wt: 233.13 g/mol
InChI Key: SZFFRPTUMIMVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride is a chemical compound with the molecular formula C7H17ClN2O2 and a molar mass of 196.68 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride is widely used in scientific research due to its versatility:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride typically involves the reaction of 3-aminopropylamine with butanoic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process is monitored and controlled to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, primary amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical reactions. It can also modulate the activity of certain proteins and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4-(3-aminopropylamino)butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c8-4-2-6-9-5-1-3-7(10)11;;/h9H,1-6,8H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFFRPTUMIMVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.